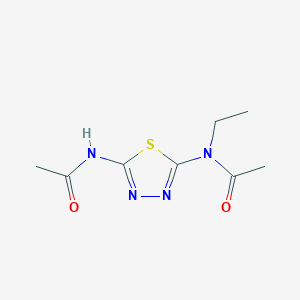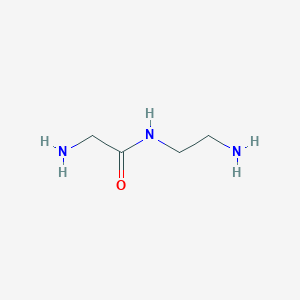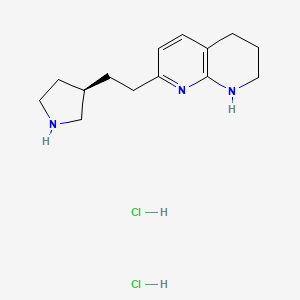
1,1'-(Butane-1,4-diyl)bisimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione is a chemical compound with the molecular formula C10H14N4O4 It consists of a butane-1,4-diyl group linked to two imidazolidine-2,4-dione moieties
Méthodes De Préparation
The synthesis of 1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione typically involves the reaction of butane-1,4-diamine with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction conditions.
Applications De Recherche Scientifique
1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione can be compared with similar compounds such as:
1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione: This compound has a longer alkyl chain, which may affect its chemical and biological properties.
1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione: With a shorter alkyl chain, this compound may exhibit different reactivity and applications.
The uniqueness of 1,1’-(Butane-1,4-diyl)bisimidazolidine-2,4-dione lies in its specific alkyl chain length and the resulting balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
94134-14-2 |
|---|---|
Formule moléculaire |
C10H14N4O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
1-[4-(2,4-dioxoimidazolidin-1-yl)butyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O4/c15-7-5-13(9(17)11-7)3-1-2-4-14-6-8(16)12-10(14)18/h1-6H2,(H,11,15,17)(H,12,16,18) |
Clé InChI |
QVCHURCDMVHMGW-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)N1CCCCN2CC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-(3-phenyl-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl)-](/img/structure/B12929458.png)
![12-hydroxy-1,10-bis(4-naphthalen-1-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929469.png)
![6-fluoro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B12929472.png)
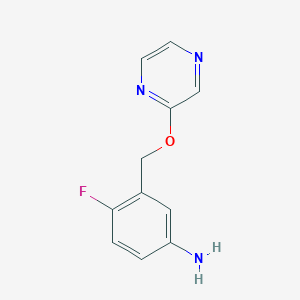
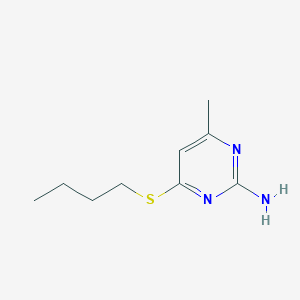
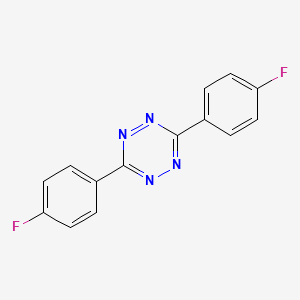
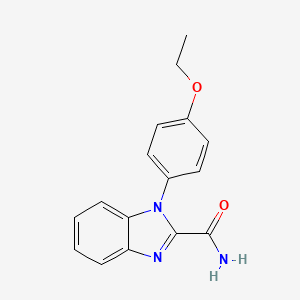

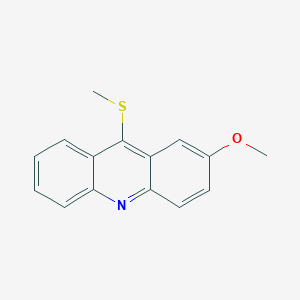
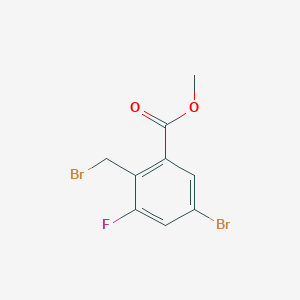
![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)
